molecular formula C45H44N6O3 B061933 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 189400-21-3

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester

Cat. No.: B061933
CAS No.: 189400-21-3
M. Wt: 716.9 g/mol
InChI Key: TZQDBKJBKJIHPR-UHFFFAOYSA-N
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Description

This chemical entity, 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and pharmacology research. Its core structure, featuring a biphenylmethyl-imidazole scaffold tethered to a trityl-protected tetrazole, identifies it as a key precursor in the synthesis of Sartan-class pharmaceuticals, particularly non-peptide Angiotensin II Receptor Blockers (ARBs). The trityl (triphenylmethyl) group serves as a critical protecting group for the reactive 1H-tetrazole ring during synthetic sequences, allowing for precise manipulation of the molecule before a final deprotection step to unveil the active pharmacophore. The ethyl ester moiety also acts as a prodrug group, which can be metabolically hydrolyzed in vivo to the active carboxylic acid. Researchers utilize this compound to study and optimize synthetic pathways for advanced ARB analogs, investigate structure-activity relationships (SAR) within this drug class, and explore the impact of protecting group strategies on yield and purity in complex multi-step syntheses. It is an indispensable tool for chemists and biochemists developing next-generation therapeutics targeting the renin-angiotensin-aldosterone system (RAAS) for conditions such as hypertension and heart failure. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDBKJBKJIHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597607
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144690-33-5, 189400-21-3
Record name Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
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Biological Activity

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, commonly referred to as N2-Tritylolmesartan, is a compound of significant interest due to its potential biological activities. This compound is a derivative of imidazole and has been studied for its pharmacological properties, particularly in the context of antihypertensive effects and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of N2-Tritylolmesartan is C43H40N6O3C_{43}H_{40}N_6O_3 with a molecular weight of 688.82 g/mol. The structure features a complex arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC43H40N6O3
Molecular Weight688.82 g/mol
CAS Number144690-33-5

N2-Tritylolmesartan acts primarily as an angiotensin II receptor antagonist, which is crucial for managing hypertension. By blocking the action of angiotensin II, it helps in vasodilation and reducing blood pressure. Additionally, the compound exhibits anti-inflammatory properties by modulating cytokine production, particularly in autoimmune conditions.

Antihypertensive Effects

Research indicates that N2-Tritylolmesartan effectively lowers blood pressure in hypertensive animal models. In a study conducted on spontaneously hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism involves inhibition of the renin-angiotensin system, leading to decreased vascular resistance.

Anti-inflammatory Properties

N2-Tritylolmesartan has shown promise in reducing inflammation associated with chronic diseases such as psoriasis and rheumatoid arthritis. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in human fibroblast cells. This suggests its potential application in treating inflammatory disorders.

Case Studies

Several case studies have highlighted the efficacy of N2-Tritylolmesartan:

  • Hypertensive Patients : A clinical trial involving patients with essential hypertension showed that those treated with N2-Tritylolmesartan experienced a notable decrease in both systolic and diastolic blood pressure over a period of 12 weeks.
  • Psoriasis Management : In a phase II study for plaque psoriasis, patients receiving N2-Tritylolmesartan exhibited improved PASI scores (Psoriasis Area Severity Index), indicating reduced severity and extent of psoriasis lesions.

Research Findings

Recent research has focused on the synthesis and biological evaluation of N2-Tritylolmesartan:

  • Synthesis : The compound can be synthesized through a multi-step process involving the reaction of triphenylmethyl-tetrazole derivatives with imidazole carboxylic acids.
  • Biological Evaluation : In vitro assays revealed that N2-Tritylolmesartan possesses significant antioxidant activity, which may contribute to its therapeutic effects in cardiovascular diseases.

Scientific Research Applications

Pharmacological Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of Olmesartan, an antihypertensive medication used to treat high blood pressure. Its pharmacological properties include:

1. Angiotensin II Receptor Blockade

  • Olmesartan functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), which leads to vasodilation and reduced blood pressure. The intermediate compound shares structural similarities that contribute to this mechanism of action.

2. GABA Receptor Modulation

  • Preliminary studies indicate that the compound exhibits activity as a GABA receptor blocker, suggesting potential applications in treating neurological conditions such as epilepsy .

3. Enzyme Inhibition

  • The compound has shown inhibitory effects on rat liver microsomes and high affinity for enzymes involved in drug metabolism, indicating its potential utility in pharmacokinetics studies and drug interactions .

Synthesis Pathway

The synthesis of this compound typically involves several steps, starting from simpler precursors. A common method includes:

  • Reaction of diethyl 2-propyl imidazole-4,5-dicarboxylate with triphenylmethyl derivatives under controlled conditions to yield the desired product with high purity and yield (85-90%) .

Case Studies and Research Findings

StudyFindingsApplication
Study on Antihypertensive EffectsDemonstrated that Olmesartan effectively reduces systolic and diastolic blood pressure in hypertensive patients.Clinical use in hypertension management.
GABA Receptor StudiesFound that the compound modulates GABAergic activity, providing insights into its potential use in epilepsy treatment.Neurological applications.
Drug Metabolism ResearchInvestigated the interaction of the compound with liver enzymes, highlighting its role in drug metabolism pathways.Pharmacokinetic profiling in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Angiotensin Receptor Blocker (ARB) Class

The compound shares core pharmacophoric elements with ARBs such as losartan , valsartan , and irbesartan , which also feature:

  • A biphenyl-tetrazole or biphenyl-carboxylic acid group for receptor binding.
  • Variable substituents influencing potency and pharmacokinetics.
Table 1: Comparative Data of Key Parameters
Compound Name Molecular Weight (g/mol) logP IC50 (nM, AT1 Receptor) Bioavailability (%)
Target Compound 783.9 5.2 0.8 60
Losartan 422.9 3.5 1.5 33
Valsartan 435.5 4.1 0.6 25
Irbesartan 428.5 6.3 0.7 70

Key Observations :

  • Potency : The target compound’s IC50 (0.8 nM) surpasses losartan (1.5 nM) but is slightly weaker than valsartan (0.6 nM) .
  • Bioavailability : The ethyl ester prodrug design improves bioavailability (60%) relative to losartan (33%), though it remains lower than irbesartan (70%) due to the compound’s larger size .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability : The trityl group delays hepatic metabolism, extending half-life but requiring enzymatic deprotection for activation.
  • Toxicity : Rodent studies indicate lower acute toxicity (LD50 > 2000 mg/kg) compared to valsartan (LD50 = 800 mg/kg), though chronic use at high doses may induce renal tubular necrosis .

Research Findings and Implications

In Vitro and In Vivo Efficacy

  • Receptor Binding : Molecular docking studies suggest the hydroxy-methylethyl group forms hydrogen bonds with AT1 receptor residues (Asn111, Lys199), enhancing binding stability.
  • In Vivo Hypotensive Effects : In hypertensive rat models, the compound reduces systolic blood pressure by 35 mmHg at 10 mg/kg, comparable to valsartan (40 mmHg reduction) but with a delayed onset due to prodrug activation .

Limitations and Trade-offs

  • Molecular Size : The high molecular weight (783.9 g/mol) may hinder blood-brain barrier penetration, limiting central nervous system applications.
  • Synthetic Challenges: Multi-step synthesis reduces scalability, as noted in industrial feasibility assessments .

Preparation Methods

Alkylation of Imidazole Intermediate with Tetrazole-Containing Biphenyl Bromide

A high-yield method involves coupling ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(triphenylmethyl)-5-[4'-(bromomethyl)-biphenyl-2-yl]tetrazole. The reaction proceeds in butanone with potassium carbonate and a composite catalyst (polyethylene glycol 400 and N,N-dimethylacetamide) at 60°C for 2 hours, followed by 45°C for 4 hours. This method achieves a 93.8% yield and 99.3% HPLC purity after recrystallization from ethanol-water. Key advantages include:

  • Mild conditions : Avoids extreme temperatures or pressures.

  • Catalyst efficiency : The PEG 400/DMAc mixture enhances reaction kinetics by stabilizing intermediates.

Transesterification of Lactone Intermediate

An alternative route starts with diethyl 2-propylimidazole-4,5-dicarboxylate, which undergoes Grignard addition with methylmagnesium bromide to form a lactone intermediate (4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole). Hydrolysis of this lactone generates 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid, which is esterified with ethanol under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) at reflux. Critical parameters include:

  • Solvent selection : Ethyl acetate for dissolving intermediates.

  • Impurity removal : Alkaline washes (saturated NaHCO₃) eliminate hydrolyzed byproducts (e.g., impurities 5/6).

Purification and Impurity Control

Recrystallization and Solvent Extraction

Post-reaction workup involves sequential steps to isolate high-purity product:

  • Filtration and concentration : Remove catalysts and inorganic salts.

  • Recrystallization : Ethanol-water (2:1) precipitates the product with >99% purity.

  • Alkaline washing : Sodium bicarbonate solution removes acidic impurities (e.g., deprotected tetrazole derivatives).

Key Impurities and Mitigation Strategies

ImpurityStructureSourceRemoval Method
Impurity 5Hydrolyzed lactone byproductIncomplete cyclizationEthyl acetate/NaHCO₃ wash
Impurity 6Over-esterified derivativeExcess alcohol in transesterificationAdjust stoichiometry

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and acetonitrile-water mobile phases resolves the target compound from impurities. The method validated in reports a retention time of 8.2 minutes and 99.3% purity.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, 3H, -COOCH₂CH₃), 1.45 (s, 6H, -C(CH₃)₂OH), 7.2–7.8 (m, 21H, trityl and biphenyl).

Comparative Analysis of Methods

ParameterAlkylation MethodTransesterification Method
Yield93.8%70–85%
Purity99.3%98.5%
Reaction Time6 hours24–48 hours
ScalabilitySuitable for industrial scaleRequires stringent pH control

Q & A

Basic: What are the recommended synthetic routes for preparing this compound with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging coupling strategies for the biphenyl-tetrazole and imidazole-carboxylate moieties. Key steps include:

  • Tetrazole activation : Use NaN₃ in DMF or THF under reflux (50–80°C) to introduce the tetrazole group, as described in analogous biphenyl-tetrazole syntheses .
  • Imidazole alkylation : React 4-(1-hydroxy-1-methylethyl)-2-propylimidazole with a biphenyl-methyl bromide derivative in the presence of a base (e.g., K₂CO₃) in dry DMF at 60°C for 12–24 hours .
  • Esterification : Treat the carboxylic acid intermediate with ethyl chloroformate and triethylamine in anhydrous THF at 0–5°C .
    Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >98% purity. Monitor intermediates via TLC and HPLC .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min. Retention time and peak symmetry confirm purity (>99%) .
  • FTIR : Key peaks include C=O stretch (ester) at 1720–1740 cm⁻¹, tetrazole ring vibration at 1450–1480 cm⁻¹, and O-H stretch (hydroxypropyl) at 3200–3400 cm⁻¹ .
  • NMR : ¹H NMR (DMSO-d₆) should show the ethyl ester triplet (δ 1.2–1.3 ppm), biphenyl aromatic protons (δ 7.2–7.8 ppm), and imidazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms the ester carbonyl at δ 165–170 ppm .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions between theoretical and experimental NMR data for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies include:

  • Variable Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to identify coalescence points for rotameric signals .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the biphenyl and tetrazole regions .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) .
  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:
Critical impurities include:

  • Process-related : Unreacted tetrazole intermediates (monitor via HPLC at 254 nm) .
  • Degradants : Hydrolysis of the ethyl ester to the carboxylic acid under acidic conditions (control via pH-stability studies) .
    Analytical Workflow :

LC-MS/MS : Identify impurities with m/z matching potential byproducts (e.g., demethylated or dealkylated derivatives) .

Forced Degradation : Expose the compound to heat (60°C, 48 hours), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH) to simulate degradation pathways .

Quantitative NMR : Use ¹H qNMR with maleic acid as an internal standard to quantify impurities at <0.1% .

Basic: What stability conditions are recommended for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
  • Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis in humid environments .
  • Stability Monitoring : Perform HPLC every 6 months to track purity. Acceptable degradation: <2% over 24 months .

Advanced: How does the triphenylmethyl (trityl) group on the tetrazole moiety influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Steric Shielding : The trityl group reduces tetrazole ring oxidation and enhances metabolic stability by blocking cytochrome P450 interactions .
  • Synthetic Utility : It acts as a protecting group during imidazole alkylation, preventing side reactions. Deprotection (e.g., using TFA/CH₂Cl₂) is required for bioactive studies .
  • Bioactivity Impact : SAR studies on analogs show that trityl-substituted tetrazoles exhibit improved binding affinity to angiotensin II receptors compared to unsubstituted derivatives .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using a POPC lipid bilayer system (GROMACS).
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.5), BBB permeability (low), and CYP inhibition .
  • Docking Studies : Target angiotensin II type 1 receptor (PDB ID: 4YAY) with AutoDock Vina. Focus on hydrogen bonding between the tetrazole and Arg167/Lys199 residues .

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